molecular formula C13H11BrSZn B14881501 3-(4-Methylthiophenyl)phenylZinc bromide

3-(4-Methylthiophenyl)phenylZinc bromide

Cat. No.: B14881501
M. Wt: 344.6 g/mol
InChI Key: CRNBDQWGSKYXEW-UHFFFAOYSA-M
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Description

3-(4-Methylthiophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)phenylzinc bromide typically involves the reaction of 4-methylthiophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation. The resulting organozinc compound is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophenyl)phenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted aromatic compounds, depending on the coupling partner.

Scientific Research Applications

3-(4-Methylthiophenyl)phenylzinc bromide is used extensively in scientific research, including:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophenyl)phenylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenylzinc bromide
  • Phenylzinc bromide
  • 3-(Methylthio)phenylzinc bromide

Uniqueness

3-(4-Methylthiophenyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H11BrSZn

Molecular Weight

344.6 g/mol

IUPAC Name

bromozinc(1+);1-methylsulfanyl-4-phenylbenzene

InChI

InChI=1S/C13H11S.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

CRNBDQWGSKYXEW-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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